molecular formula C18H21ClO3 B5127046 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene

1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene

Cat. No.: B5127046
M. Wt: 320.8 g/mol
InChI Key: WPFPCSBUDSCAHJ-UHFFFAOYSA-N
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Description

1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a butoxy chain, which is further linked to an ethoxyphenoxy group

Properties

IUPAC Name

1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFPCSBUDSCAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-(4-ethoxyphenoxy)butanol.

    Etherification: The hydroxyl group of 4-(4-ethoxyphenoxy)butanol is converted to a leaving group, such as a tosylate or mesylate.

    Nucleophilic Substitution: The leaving group is then displaced by 1-chloro-3-bromobenzene through a nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to drug candidates.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
  • 1-chloro-3-[4-(4-propoxyphenoxy)butoxy]benzene
  • 1-chloro-3-[4-(4-butoxyphenoxy)butoxy]benzene

Uniqueness

1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This uniqueness may result in different biological activities or industrial applications compared to its analogs.

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